N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine
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Overview
Description
N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine is a chemical compound characterized by the presence of a cyclopentanamine group attached to a benzyl ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl bromide with cyclopentanamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzylamine
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine is unique due to the presence of both the cyclopentanamine group and the fluorinated benzyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which are not observed in its similar counterparts .
Properties
IUPAC Name |
N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N/c14-12-7-3-6-11(13(15,16)17)10(12)8-18-9-4-1-2-5-9/h3,6-7,9,18H,1-2,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBULOWNOKNGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC=C2F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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